molecular formula C19H25N2O6- B12364839 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate

Cat. No.: B12364839
M. Wt: 377.4 g/mol
InChI Key: IHSWVSORYDACRV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz) group at the 4-amino position. These groups are commonly employed in peptide and medicinal chemistry to protect reactive amine functionalities during synthetic sequences. The Boc group is acid-labile, while the Cbz group is typically removed via catalytic hydrogenation. The ester moiety at the 4-carboxylate position enhances solubility in organic solvents, making the compound amenable to further functionalization .

Properties

Molecular Formula

C19H25N2O6-

Molecular Weight

377.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-9-19(10-12-21,15(22)23)20-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23)/p-1

InChI Key

IHSWVSORYDACRV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sequential Protection Strategy

The most widely reported method involves sequential protection of the piperidine nitrogen and 4-amino group, followed by esterification of the carboxylic acid moiety.

Step 1: Boc Protection of Piperidine Nitrogen

  • Starting Material : Piperidine-4-carboxylic acid or its ester derivative.
  • Reagents : Boc anhydride (Boc₂O), triethylamine (TEA), dichloromethane (DCM).
  • Conditions : Stirring at 0°C to room temperature for 12–24 hours.
  • Key Data :
Parameter Value
Yield 85–99%
Reaction Time 16–24 hours
Solvent DCM or methanol

Step 2: Introduction of 4-Amino Group

  • Methods :
    • Reductive Amination : Use of 4-oxopiperidine-1-Boc-carboxylate with ammonium acetate and sodium cyanoborohydride.
    • Nitro Reduction : Hydrogenation of 4-nitropiperidine-1-Boc-carboxylate using Pd/C or Raney nickel.
  • Key Data :
Parameter Value
Catalyst 10% Pd/C or Raney Ni
Yield 90–95%
Pressure 1–50 psi H₂

Step 3: Cbz Protection of 4-Amino Group

  • Reagents : Benzyl chloroformate (Cbz-Cl), sodium carbonate (Na₂CO₃), tetrahydrofuran (THF).
  • Conditions : Stirring at 0°C for 2–4 hours.
  • Key Data :
Parameter Value
Yield 75–85%
Base Na₂CO₃ or TEA

Step 4: Esterification of Carboxylic Acid

  • Reagents : Thionyl chloride (SOCl₂), methanol or ethanol.
  • Conditions : Reflux for 4–6 hours.
  • Key Data :
Parameter Value
Yield 80–90%
Solvent Methanol or ethanol

Alternative Route via Quaternary Carbon Formation

For constructing the 4-amino-4-carboxylate quaternary center, a Strecker-like synthesis is employed:

Step 1: Piperidin-4-one Conversion

  • Reagents : Ammonium chloride, potassium cyanide, hydrochloric acid.
  • Conditions : Reflux in aqueous ethanol for 12 hours.
  • Key Data :
Parameter Value
Yield 60–70%
Product 4-Amino-4-cyanopiperidine

Step 2: Nitrile Hydrolysis

  • Reagents : 6M HCl, heat.
  • Conditions : Reflux for 8–10 hours.
  • Key Data :
Parameter Value
Yield 85–90%
Product 4-Amino-piperidine-4-carboxylic acid

Step 3: Dual Protection and Esterification

  • Follow Steps 1, 3, and 4 from Section 1.1 to introduce Boc, Cbz, and ester groups.

Comparative Analysis of Methods

Yield and Efficiency

Method Total Yield Key Advantage Limitation
Sequential Protection 65–75% High purity, orthogonal protections Multi-step, time-intensive
Quaternary Synthesis 50–60% Direct quaternary center formation Low yield in nitrile hydrolysis

Catalytic Systems

  • Hydrogenation Catalysts : Pd/C (5–10 wt.%) under 1–50 psi H₂ achieves >90% reduction of nitro groups.
  • Esterification : SOCl₂/MeOH provides higher yields (80–90%) compared to DCC/DMAP.

Key Research Findings

Orthogonal Deprotection Feasibility

  • Boc Removal : Trifluoroacetic acid (TFA) in DCM selectively cleaves Boc without affecting Cbz.
  • Cbz Removal : Hydrogenolysis (H₂/Pd-C) or TFA/trimethylsilyl iodide (TMSI) selectively removes Cbz.

Solubility and Stability

  • Solubility : Poor in water (<1 mg/mL), soluble in DCM, THF, and DMF.
  • Stability : Stable at −20°C for >6 months; degrades above 40°C.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

  • Conditions : Fixed-bed reactor with Pd/C catalyst, 50–100°C, 50–100 psi H₂.
  • Throughput : 1–5 kg/h with >95% conversion.

Green Chemistry Approaches

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes for Boc protection.
  • Solvent-Free Esterification : Ball milling with K₂CO₃ achieves 85% yield in 2 hours.

Challenges and Solutions

Competing Side Reactions

  • Issue : Overprotection during Cbz introduction.
  • Solution : Use stoichiometric Cbz-Cl and low temperatures (0–5°C).

Purification Difficulties

  • Issue : Co-elution of Boc/Cbz-protected intermediates in column chromatography.
  • Solution : Reverse-phase HPLC with acetonitrile/water gradients.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenylmethoxycarbonylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted products with different functional groups replacing the phenylmethoxycarbonylamino group.

Scientific Research Applications

Scientific Research Applications

Preliminary studies have shown that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar piperidine structures have demonstrated inhibitory effects on enzymes related to neurodegenerative diseases. Understanding these interactions is crucial for developing therapeutic agents targeting these pathways.

Case Study: Enzyme Interaction

A study investigating the inhibitory effects of piperidine derivatives on acetylcholinesterase (AChE) found that modifications in the structure significantly influenced binding affinity and inhibition potency. The unique combination of functional groups in 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate may enhance its specificity and efficacy in interacting with AChE.

Receptor Modulation

The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly those associated with mood regulation and anxiety disorders. Research indicates that similar compounds can modulate serotonin and dopamine pathways, which are critical in treating mood disorders.

Table 2: Potential Receptor Targets

Receptor TypeRole in Pharmacology
Serotonin ReceptorsMood regulation
Dopamine ReceptorsReward and pleasure pathways
GABA ReceptorsAnxiety modulation

Synthesis and Industrial Applications

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate typically involves multi-step procedures starting from readily available precursors. Key steps include:

  • Formation of the Piperidine Ring : Utilizing appropriate reagents to construct the core structure.
  • Functionalization : Introducing various substituents to enhance biological activity.
  • Purification : Techniques such as recrystallization or chromatography to achieve desired purity levels.

Industrial methods may optimize these reactions using specific catalysts and solvents to enhance yield and purity.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3)

Structural Features :

  • Ethyl carbamate at the 1-position (vs. Boc in the target compound).
  • 2-Methoxyphenylpiperazine substituent at the 4-position (vs. Cbz-amino group).

Synthesis: Formed via reductive amination using NaBH3CN in methanol (pH 7), with yields dependent on stoichiometry and reaction time .

Key Differences :

  • The ethyl carbamate group offers less steric hindrance than Boc, enabling faster deprotection under basic conditions.

Methyl 1-Benzyl-4-phenylamino-4-piperidinecarboxylate

Structural Features :

  • Benzyl group at the 1-position (vs. Boc).
  • Phenylamino and methyl ester groups at the 4-position (vs. Cbz-amino and carboxylate ester).

Synthesis :
Involves propionic anhydride reflux and purification via oxalic acid precipitation, yielding 79.9% product .

Key Differences :

  • The benzyl group requires harsher conditions (e.g., hydrogenolysis) for removal compared to Boc.
  • The phenylamino group lacks the Cbz group’s UV-active benzyl moiety, complicating chromatographic detection .

4-Methoxy-pyridine-2-carboxylic Acid Amide

Structural Features :

  • Methoxy group on pyridine (vs. Boc/Cbz on piperidine).
  • Carboxamide functionality (vs. carboxylate ester).

Properties :

  • Higher polarity due to the carboxamide group, reducing solubility in nonpolar solvents.
  • The pyridine ring confers basicity (pKa ~4.5), whereas the piperidine core in the target compound has a pKa ~11 .

Comparative Data Table

Compound Name Protective Groups Key Functional Groups Deprotection Method Yield (%) Reference
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate Boc, Cbz Piperidine, carboxylate ester Acid (Boc), H2 (Cbz) N/A N/A
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Ethyl carbamate 2-Methoxyphenylpiperazine Base hydrolysis ~70
Methyl 1-Benzyl-4-phenylamino-4-piperidinecarboxylate Benzyl, methyl ester Phenylamino Hydrogenolysis 79.9
4-Methoxy-pyridine-2-carboxylic acid amide None Methoxy, carboxamide N/A N/A

Research Findings and Implications

  • Synthetic Efficiency : The Boc/Cbz-protected compound likely requires multi-step deprotection compared to ethyl carbamate or benzyl derivatives, which may limit scalability .
  • Spectroscopic Signatures : The Boc group’s tert-butyl protons (δ ~1.4 ppm in ¹H NMR) and Cbz’s aromatic protons (δ ~7.3 ppm) distinguish it from analogs with methoxyphenyl or benzyl groups .
  • Biological Relevance : Piperidine derivatives with aryl substituents (e.g., 2-methoxyphenyl) show higher affinity for CNS targets, while Boc/Cbz-protected analogs may prioritize stability over activity .

Biological Activity

The compound 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate , also known by its IUPAC name, exhibits significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H29N5O8C_{27}H_{29}N_{5}O_{8}, and it possesses a complex structure featuring a piperidine ring substituted with various functional groups. The structural representation is crucial for understanding its interactions at the molecular level.

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate primarily interacts with specific biological targets, including enzymes and receptors involved in various physiological processes. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes linked to inflammatory pathways.
  • Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission, which could impact conditions like anxiety or depression.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : Studies have demonstrated its efficacy in reducing inflammation markers in vitro and in vivo models.
  • Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in cytokine levels
AntioxidantScavenging of DPPH radicals
Neurotransmitter ModulationChanges in serotonin levels observed

Case Study 1: Anti-inflammatory Effects

In a study conducted on animal models with induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases such as arthritis or asthma.

Case Study 2: Neuropharmacological Impact

Another study focused on the neuropharmacological effects of the compound revealed that it could enhance serotonin levels, indicating possible applications in treating mood disorders. Behavioral assays showed improved outcomes in models of depression when treated with this compound.

Safety and Toxicology

Preliminary toxicological assessments indicate that 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully establish its safety for human use.

Q & A

Q. What are the optimal conditions for synthesizing 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step process with protective group strategies. For example, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are used to protect amine functionalities. A key step involves refluxing intermediates in anhydrous solvents like dichloromethane or propionic anhydride under inert atmospheres (argon/nitrogen). Reaction times of 12–24 hours at 60–80°C are common for achieving yields >75% . Purification via column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization (e.g., using oxalic acid in 2-propanol) is critical for isolating the pure compound .

Q. How is the compound characterized spectroscopically, and what are the critical NMR signals?

  • Methodological Answer : Characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and GC/MS. Key 1H^1H-NMR signals include aromatic protons (δ 7.24–7.40 ppm for phenyl groups), methylene protons from protective groups (δ 3.66–3.78 ppm for Cbz and Boc), and piperidine ring protons (δ 1.81–2.78 ppm). 13C^{13}C-NMR shows carbonyl carbons (δ 173–174 ppm) and quaternary carbons (δ 139–174 ppm). GC/MS analysis (e.g., Rt = 21.23 min) confirms molecular ion peaks (e.g., m/z 380 for C₂₃H₂₈N₂O₃) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow hazard codes H300 (toxic if swallowed), H315 (skin irritation), and H319 (eye irritation). Use fume hoods, nitrile gloves, and protective eyewear. Storage requires airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected fragmentation in MS) be resolved during analysis?

  • Methodological Answer : Contradictions may arise from isomerism or impurities. For MS fragmentation anomalies (e.g., m/z 392.1821 or 366.1844), perform high-resolution MS (HRMS) and compare with computational fragmentation models (e.g., PubChem’s InChI-based predictions). Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity, especially for piperidine ring substituents .

Q. What strategies improve regioselectivity in introducing substituents to the piperidine ring?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky protective groups (e.g., Boc) to direct reactions to the 4-position. For example, nucleophilic substitution at the 4-amino group proceeds efficiently in polar aprotic solvents (DMF/DMSO) with bases like NaH. Kinetic vs. thermodynamic control can be manipulated via temperature (e.g., 0°C for kinetic, 25°C for thermodynamic products) .

Q. How does the compound’s stereochemistry impact its pharmacological activity?

  • Methodological Answer : Stereochemistry at the piperidine ring (e.g., 4-carboxylate configuration) affects receptor binding. Use chiral HPLC (e.g., Phenomenex Lux Cellulose-2 column) with mobile phases (methanol/sodium acetate buffer, pH 4.6) to resolve enantiomers. Pharmacological assays (e.g., receptor affinity studies) should compare isolated enantiomers to establish structure-activity relationships .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Methodological Answer : Scaling up introduces issues like exothermic reactions and solvent volume limitations. Optimize heat dissipation using jacketed reactors and slow addition of reagents. Replace low-boiling solvents (e.g., CH₂Cl₂) with alternatives like ethyl acetate for safer large-scale reflux. Continuous flow chemistry can enhance reproducibility and reduce purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.